1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and piperazine.
Reaction: The 4-chlorobenzoyl chloride is reacted with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 1-(4-chlorophenyl)-2-(piperazin-1-yl)ethan-1-one.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperazine ring.
Reduction: 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethanol.
Substitution: Various substituted phenylpiperazines depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to certain receptors in the body, modulating their activity.
Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can be compared with other phenylpiperazines, such as:
- 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
- 1-(4-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Uniqueness:
- Chlorine Substitution: The presence of a chlorine atom on the phenyl ring distinguishes it from other similar compounds, potentially altering its chemical and biological properties.
- Reactivity: The chlorine atom can participate in unique substitution reactions, providing a pathway for the synthesis of diverse derivatives.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-piperazin-1-ylethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.2ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCPISRQBGJFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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